

Spectroscopic Data for Drimentine Alkaloids: A Technical Guide

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Compound of Interest		
Compound Name:	Drimentine B	
Cat. No.:	B1140459	Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific experimental spectroscopic data (NMR and MS) for **Drimentine B** could not be located. The drimentine family of natural products consists of several structurally related compounds, and while the existence of **Drimentine B** is documented, its detailed characterization data is not readily accessible in the public domain.

To provide a valuable and illustrative technical guide, this document presents a representative dataset for a closely related analogue, Drimentine C, alongside generalized experimental protocols and workflows applicable to the spectroscopic analysis of the drimentine class of alkaloids.

Introduction to Drimentine Alkaloids

Drimentines are a family of hybrid isoprenoids produced by actinomycete bacteria, notably from the genus Streptomyces. These compounds are characterized by a complex molecular architecture, typically featuring a drimane-type sesquiterpenoid moiety fused with a diketopiperazine or a related nitrogen-containing heterocyclic system. The structural diversity within this family leads to a range of biological activities, including weak to moderate cytotoxic and antibacterial properties, making them of interest for further investigation in drug discovery.

The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy



and Mass Spectrometry (MS).

Spectroscopic Data for Drimentine C (Representative Example)

The following tables summarize the available spectroscopic data for Drimentine C. This data is provided as a representative example of the kind of spectroscopic information used to characterize compounds in the drimentine family.

Mass Spectrometry Data for Drimentine C

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Parameter	Value
Molecular Formula	C31H41N3O2
Formula Weight	487.7 g/mol
Ionization Mode	Electrospray Ionization (ESI), Positive
Observed Ion	[M+H]+
Reference	WO1998009968A1[1]

Note: The patent document WO1998009968A1 describes the drimentine family but does not provide detailed NMR peak lists. The molecular formula and weight are based on the reported structure of Drimentine C.

NMR Spectroscopic Data

Detailed 1H and ^{13}C NMR data are essential for elucidating the precise connectivity and stereochemistry of complex molecules like the drimentines. While a specific peak list for Drimentine C is not publicly available, the following tables are formatted to illustrate how such data would be presented. The chemical shifts (δ) are typically reported in parts per million (ppm).

Table 2: Illustrative ¹H NMR Data Presentation for a Drimentine Alkaloid



Position	δ (ppm)	Multiplicity	J (Hz)
e.g., H-1	3.50	dd	10.5, 4.5
e.g., H-2α	1.85	m	
e.g., H-2β	1.65	m	-
e.g., Me-14	0.85	s	
e.g., Me-15	0.88	s	_

Table 3: Illustrative 13C NMR Data Presentation for a Drimentine Alkaloid

Position	δ (ppm)	Туре
e.g., C-1	55.2	СН
e.g., C-2	22.1	CH ₂
e.g., C-3	42.3	CH ₂
e.g., C-13	175.8	C=O
e.g., C-14	33.5	СН₃
e.g., C-15	21.7	СНз

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for novel natural products like drimentine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A purified sample of the drimentine alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.



- ¹H NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
 - Experiment: A standard one-dimensional ¹H NMR spectrum is acquired.
 - Parameters: Key parameters include the number of scans (NS), relaxation delay (D1), and acquisition time (AQ). For quantitative purposes, a longer relaxation delay is necessary to ensure full relaxation of all protons.
- ¹³C NMR Spectroscopy:
 - Experiment: A one-dimensional ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon atom.
 - Parameters: A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
- 2D NMR Spectroscopy: To establish the complete structure, a suite of two-dimensional NMR experiments is conducted, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.

Mass Spectrometry (MS)

 Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile)[2].



• Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used for this class of compounds[3][4].

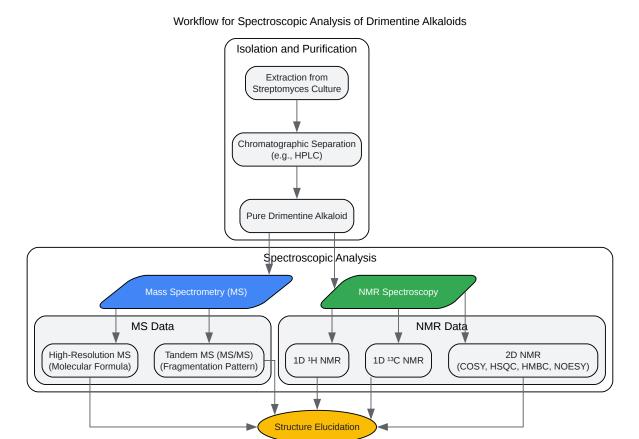
• Data Acquisition:

- Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the determination of the elemental formula.
- Tandem MS (MS/MS): To gain structural information, tandem mass spectrometry is performed. The molecular ion of interest is isolated and then fragmented by collisioninduced dissociation (CID). The resulting fragmentation pattern provides valuable clues about the different structural motifs within the molecule[5].

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like a drimentine alkaloid.





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Workflow for Spectroscopic Analysis of Drimentine Alkaloids

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